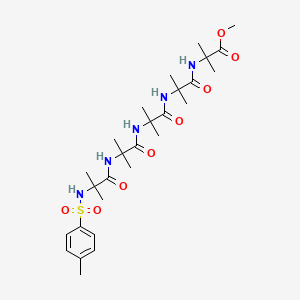
4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a toluenesulfonyl group and an alpha-aminoisobutyryl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester typically involves multiple steps. One common method includes the reaction of p-toluenesulfonyl chloride with penta(alpha-aminoisobutyryl)methyl alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester involves its ability to interact with specific molecular targets. The toluenesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The alpha-aminoisobutyryl moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)ethyl ester
- 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)propyl ester
Uniqueness
4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
69555-87-9 |
|---|---|
Formule moléculaire |
C28H45N5O8S |
Poids moléculaire |
611.8 g/mol |
Nom IUPAC |
methyl 2-methyl-2-[[2-methyl-2-[[2-methyl-2-[[2-methyl-2-[[2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C28H45N5O8S/c1-17-13-15-18(16-14-17)42(39,40)33-27(8,9)22(37)31-25(4,5)20(35)29-24(2,3)19(34)30-26(6,7)21(36)32-28(10,11)23(38)41-12/h13-16,33H,1-12H3,(H,29,35)(H,30,34)(H,31,37)(H,32,36) |
Clé InChI |
CWJMUQOOFCYXFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)
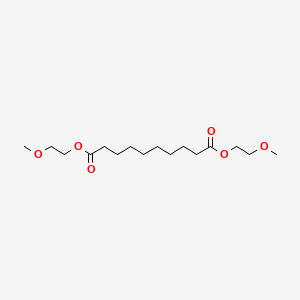
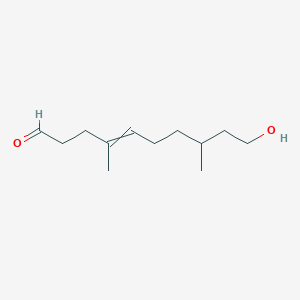
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
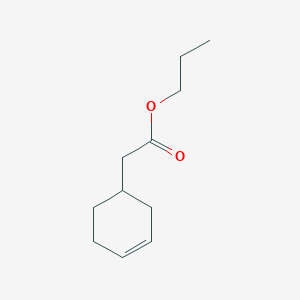
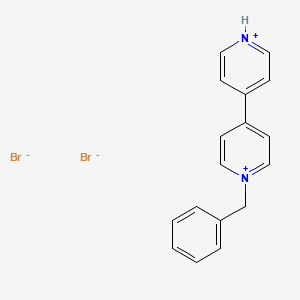

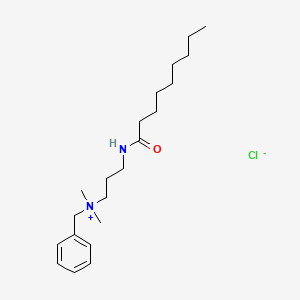
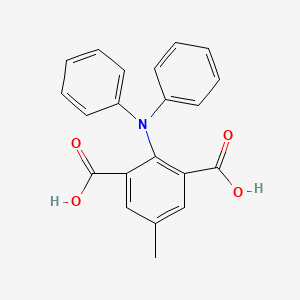

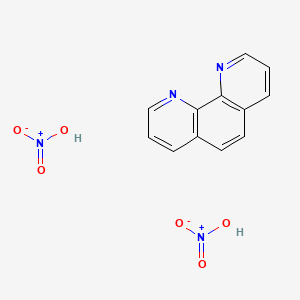
![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
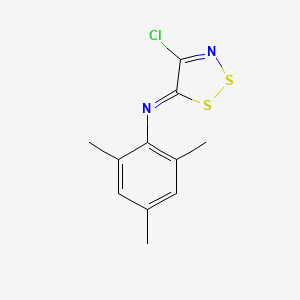
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
